Cas no 82684-06-8 (methyl carnosate)

Methyl carnosate is a naturally derived ester, primarily obtained from rosemary extract (Rosmarinus officinalis). It is recognized for its potent antioxidant properties, attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This compound exhibits stability under high temperatures, making it suitable for applications in food preservation, cosmetics, and pharmaceuticals. Methyl carnosate also demonstrates synergistic effects when combined with other antioxidants, enhancing overall efficacy. Its lipophilic nature allows for easy incorporation into lipid-based formulations. Research suggests potential anti-inflammatory and antimicrobial benefits, broadening its utility in functional ingredients. As a naturally sourced compound, it aligns with clean-label and sustainable product trends.
methyl carnosate structure
methyl carnosate structure
Product name:methyl carnosate
CAS No:82684-06-8
MF:C21H30O4
Molecular Weight:346.461
CID:2055002
PubChem ID:11336941

methyl carnosate 化学的及び物理的性質

名前と識別子

    • methyl carnosate
    • methyl carnosoate
    • MS-25331
    • CS-0120015
    • CHEMBL2333537
    • BDBM50531179
    • AKOS040733720
    • 82684-06-8
    • methyl (4aR,10aS)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylate
    • HY-136150
    • Methyl (4ar,10as)-5,6-dihydroxy-1,1-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-4a-carboxylic acid
    • DA-65384
    • Methyl carnosic acid
    • G18028
    • インチ: InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(24)25-5)16(13)18(23)17(14)22/h11-12,15,22-23H,6-10H2,1-5H3
    • InChIKey: IIJLVJMZYPZQLW-UHFFFAOYSA-N
    • SMILES: COC(=O)[C@]12CCCC(C)(C)C1CCC3=C2C(=C(O)C(=C3)C(C)C)O

計算された属性

  • 精确分子量: 346.21440943g/mol
  • 同位素质量: 346.21440943g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 514
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.527
  • トポロジー分子極性表面積: 66.8Ų

methyl carnosate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P024XQA-5mg
Methyl carnosate
82684-06-8 98%
5mg
$113.00 2024-04-21
1PlusChem
1P024XQA-10mg
Methyl carnosate
82684-06-8 98%
10mg
$169.00 2024-04-21
TargetMol Chemicals
T12014-2mg
Methyl carnosate
82684-06-8 98.47%
2mg
¥ 347 2024-07-24
1PlusChem
1P024XQA-25mg
Methyl carnosate
82684-06-8 98%
25mg
$313.00 2024-04-21
1PlusChem
1P024XQA-100mg
Methyl carnosate
82684-06-8 98%
100mg
$723.00 2024-04-21
1PlusChem
1P024XQA-50mg
Methyl carnosate
82684-06-8 98%
50mg
$494.00 2024-04-21

methyl carnosate 関連文献

methyl carnosateに関する追加情報

Methyl Carnosate (CAS No. 82684-06-8): An Overview of Its Properties, Applications, and Recent Research

Methyl carnosate (CAS No. 82684-06-8) is a compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as Nα-acetyl-L-histidinyl-L-alanine methyl ester, is a derivative of carnosine, a dipeptide composed of the amino acids β-alanine and L-histidine. The unique structure and properties of methyl carnosate make it a valuable molecule for various applications, including its potential as a therapeutic agent and its role in chemical synthesis.

The chemical structure of methyl carnosate is characterized by an acetylated histidine residue linked to an alanine residue, with a methyl ester group attached to the carboxyl end of alanine. This structure imparts specific physicochemical properties that influence its solubility, stability, and reactivity. The compound is typically synthesized through the acetylation of histidine followed by coupling with alanine and subsequent esterification with methanol.

In terms of its physical properties, methyl carnosate is a white crystalline solid that is soluble in water and organic solvents such as methanol and ethanol. Its molecular weight is approximately 237.25 g/mol, and it has a melting point ranging from 135 to 137°C. These properties make it suitable for various analytical techniques and chemical reactions.

One of the key areas of interest for methyl carnosate is its potential biological activity. Recent studies have explored its role in antioxidant defense mechanisms and its ability to scavenge free radicals. Carnosine itself is known for its antioxidant properties, which are believed to be enhanced in the methyl ester form due to increased bioavailability and stability. Research has shown that methyl carnosate can effectively protect cells from oxidative stress, making it a promising candidate for the development of anti-aging and neuroprotective agents.

In the context of pharmaceutical research, methyl carnosate has been investigated for its potential therapeutic applications. Studies have demonstrated its ability to modulate cellular processes involved in inflammation and tissue repair. For example, it has been shown to reduce inflammatory markers in animal models of arthritis and to promote wound healing in skin injury models. These findings suggest that methyl carnosate could be developed into novel treatments for inflammatory diseases and skin disorders.

Beyond its biological applications, methyl carnosate has also found use in chemical synthesis as a building block for more complex molecules. Its versatile functional groups allow for various chemical transformations, making it a valuable intermediate in the synthesis of peptides, drugs, and other bioactive compounds. Researchers have utilized methyl carnosate in the development of new synthetic routes for pharmaceuticals and materials science applications.

The safety profile of methyl carnosate is another important consideration. While detailed toxicological data are still being gathered, preliminary studies suggest that it is generally well-tolerated at therapeutic concentrations. However, as with any new compound, further research is needed to fully understand its safety profile and potential side effects.

In conclusion, methyl carnosate (CAS No. 82684-06-8) is a multifaceted compound with significant potential in both biological research and chemical synthesis. Its unique structure and properties make it an intriguing molecule for further investigation into its therapeutic applications and synthetic utility. As research continues to advance, the full scope of its capabilities is likely to become even more apparent.

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